A Comprehensive Technical Guide to 3-Amino-2-fluorobenzoic Acid: Synthesis, Applications, and Analysis
A Comprehensive Technical Guide to 3-Amino-2-fluorobenzoic Acid: Synthesis, Applications, and Analysis
Abstract: This technical guide provides an in-depth exploration of 3-Amino-2-fluorobenzoic acid (CAS No: 914223-43-1), a pivotal building block in modern organic synthesis and pharmaceutical development. The document delineates its fundamental physicochemical properties, outlines a validated synthesis protocol, and investigates its critical applications, particularly in drug discovery, where the strategic incorporation of fluorine can significantly enhance molecular properties. Furthermore, this guide presents a comparative overview of analytical methodologies for quality control and quantification, alongside essential safety and handling protocols. This paper is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique reactivity and structural attributes of this versatile fluorinated intermediate.
Structural and Physicochemical Characterization
3-Amino-2-fluorobenzoic acid is an aromatic compound featuring a benzene ring substituted with a carboxylic acid group, an amino group, and a fluorine atom. Its Chemical Abstracts Service (CAS) registry number is 914223-43-1.[1][2][3][4][5] The unique spatial arrangement of the electron-withdrawing fluorine atom ortho to the carboxylic acid and meta to the amino group imparts distinct reactivity and makes it a valuable synthon.
The presence of the fluorine atom is particularly significant in medicinal chemistry, as it is known to improve key pharmacological parameters such as metabolic stability and bioavailability in drug molecules.[6]
Key Properties
A summary of the essential physicochemical data for 3-Amino-2-fluorobenzoic acid is presented below.
| Property | Value | Source(s) |
| CAS Number | 914223-43-1 | [1][2][3][4][5] |
| Molecular Formula | C₇H₆FNO₂ | [1][2][4][7][8] |
| Molecular Weight | 155.13 g/mol | [1][2][4][8][9] |
| Appearance | White to light orange/brown crystalline powder/solid | [2][9] |
| Boiling Point | 325.9 ± 27.0 °C (Predicted) | [1][9] |
| Density | 1.430 g/cm³ | [1][9] |
| pKa | 3.43 ± 0.10 (Predicted) | [9] |
| Flash Point | 150.9 °C | |
| IUPAC Name | 3-amino-2-fluorobenzoic acid | [8] |
| SMILES | C1=CC(=C(C(=C1)N)F)C(=O)O | [8] |
Structural Representation
The functional groups of 3-Amino-2-fluorobenzoic acid provide multiple reaction sites, making it a versatile intermediate.
Synthesis Protocol and Mechanistic Rationale
The most direct and widely cited method for synthesizing 3-Amino-2-fluorobenzoic acid is through the chemical reduction of its nitro precursor, 2-Fluoro-3-nitrobenzoic acid.[1][2][10] This transformation is a cornerstone of aromatic chemistry, converting the nitro group (-NO₂) into an amino group (-NH₂) and is typically achieved with high efficiency.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol describes a standard laboratory procedure for the reduction of 2-Fluoro-3-nitrobenzoic acid.
Materials:
-
2-Fluoro-3-nitrobenzoic acid (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%)
-
Ethanol (or Methanol/Ethyl Acetate), sufficient to dissolve starting material
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite® or a similar filter aid
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
Vessel Preparation: To a round-bottom flask, add 2-Fluoro-3-nitrobenzoic acid and a magnetic stir bar.
-
Solvent Addition: Add ethanol to the flask until the starting material is fully dissolved. The concentration is typically not critical but should allow for efficient stirring.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution. Causality Note: Pd/C is a highly efficient and reusable heterogeneous catalyst for hydrogenation. It is pyrophoric when dry and should be handled with care, preferably under a moist or inert atmosphere.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask with a vacuum line and backfill with hydrogen from the balloon. Repeat this purge cycle 3-5 times to ensure an inert atmosphere. Trustworthiness Note: This purge cycle is critical to remove oxygen, which can deactivate the catalyst and create a potentially explosive mixture with hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Catalyst Removal: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas like Nitrogen or Argon. Filter the mixture through a pad of Celite® to remove the solid Pd/C catalyst. Wash the filter pad with a small amount of the reaction solvent to ensure complete recovery of the product. Causality Note: Celite® provides a fine filtration medium that prevents the fine black catalyst powder from passing through, resulting in a clear, colorless filtrate.
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Amino-2-fluorobenzoic acid.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity (typically >98%).[2]
Core Applications in Research and Drug Development
3-Amino-2-fluorobenzoic acid is not an end-product but a crucial intermediate, valued for its utility as a versatile chemical building block in creating more complex molecular architectures.[2] Its primary applications are in pharmaceutical research and the manufacturing of fine chemicals.[2]
-
Pharmaceutical Intermediate: The compound is a precursor in the synthesis of various bioactive molecules and Active Pharmaceutical Ingredients (APIs).[2] The dual reactivity of the amino and carboxylic acid groups allows for sequential and controlled modifications, forming the backbone of many drug candidates.
-
Impact of Fluorine: The strategic placement of a fluorine atom can profoundly alter a molecule's properties. It can block sites of metabolism, increase binding affinity to target proteins, and modulate pKa and lipophilicity, all of which are critical parameters in drug design.
-
Scaffold for Novel Compounds: It serves as a foundational scaffold for building diverse chemical libraries for high-throughput screening. For example, it can be used to synthesize derivatives like (3-Amino-2-fluorophenyl)methanol, further expanding its synthetic utility.[1][10]
Analytical and Quality Control Methodologies
Ensuring the purity and identity of 3-Amino-2-fluorobenzoic acid is paramount for its successful use in synthesis. While several analytical techniques can be employed, High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for routine quality control. The methodologies are analogous to those used for structurally similar compounds like 4-Amino-2-fluorobenzoic acid.[11]
Comparative Analysis of Techniques
The choice of analytical method depends on the specific requirements for sensitivity, selectivity, and available instrumentation.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Selectivity | Moderate to High | Very High | Low |
| Sensitivity | Good (ng/mL range) | Excellent (pg/mL range) | Poor (µg/mL range) |
| Primary Use | Purity assay, quantification | Impurity profiling, identification | Quick concentration check |
| Sample Prep | Simple dissolution | Complex (derivatization required) | Simple dissolution |
Data adapted from established methods for analogous compounds.[11]
Protocol: Purity Determination by HPLC-UV
This protocol provides a general framework for developing an HPLC method for purity analysis.
Instrumentation & Conditions:
-
HPLC System: Agilent 1260/1290 Infinity II or equivalent, with a UV/DAD detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Phosphoric Acid.
-
Gradient: A typical starting condition would be 95:5 (A:B), ramping to 5:95 (A:B) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Diode array detection (DAD) is preferred to assess peak purity; a single wavelength around 254 nm or 278 nm can be used for quantification.[11]
-
Injection Volume: 5-10 µL.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of 3-Amino-2-fluorobenzoic acid in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity checks.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the primary standard.
-
Analysis: Inject the standard and sample solutions onto the HPLC system.
-
Data Processing: Determine the area percent of the main peak in the sample chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100%. Trustworthiness Note: This area percent method assumes all impurities have a similar UV response factor. For accurate quantification of specific impurities, their individual reference standards are required.
Safety, Handling, and Storage
Proper handling and storage are crucial to maintain the integrity of 3-Amino-2-fluorobenzoic acid and ensure laboratory safety.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
Hazard Statements:
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][13]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]
Storage Recommendations
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
-
Atmosphere: Some suppliers recommend storing under an inert atmosphere (e.g., Nitrogen or Argon) as the compound may be air-sensitive.[7][9]
-
Temperature: Recommended storage temperatures vary by supplier, ranging from 2-8 °C to general room temperature.[7][9] For long-term stability, refrigeration in a dark place is advisable.[9]
Conclusion
3-Amino-2-fluorobenzoic acid is a high-value chemical intermediate with significant strategic importance in the pharmaceutical and fine chemical industries. Its unique trifunctional structure, combined with the beneficial properties imparted by the fluorine substituent, makes it an indispensable tool for synthetic chemists. Understanding its properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in developing the next generation of complex molecules and therapeutics.
References
- Exploring 3-Amino-2-Fluorobenzoic Acid: Properties and Applications. (n.d.). Google Cloud.
- 3-Amino-2-fluorobenzoic acid CAS#: 914223-43-1. (n.d.). ChemicalBook.
- 3-Amino-2-fluorobenzoic Acid: Your Essential Chemical Synthesis Building Block. (n.d.). Made-in-China.com.
- 3-Amino-2-fluorobenzoic acid. (n.d.). AbacipharmTech.
- 3-Amino-2-fluorobenzoic acid. (n.d.). Oakwood Chemical.
- 3-Amino-2-fluorobenzoic acid Safety Data Sheet. (n.d.). Synquest Labs.
- 3-AMINO-2-FLUOROBENZOIC ACID. (n.d.). Zhejiang Xieshi New Materials Co., Ltd..
- 3-Amino-2-Fluorobenzoic Acid. (2024). ChemBK.
- 3-Amino-2-fluorobenzoic acid. (n.d.). PubChem, National Center for Biotechnology Information.
- Methyl 3-Amino-2-fluorobenzoate. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
- Chemical Safety Data Sheet MSDS / SDS - methyl 3-amino-2-fluorobenzoate. (2025). ChemicalBook.
- 3-Amino-2-fluorobenzoic acid | 914223-43-1. (2025). ChemicalBook.
- 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure.
- A Comparative Guide to Analytical Methods for 4-Amino-2-fluorobenzoic Acid Quantification. (n.d.). Benchchem.
- SAFETY DATA SHEET. (2024). Fisher Scientific.
- Safety Data Sheet. (2025). Cayman Chemical.
- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.
- Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). MDPI.
- Amino Acid Analysis. (n.d.). Agilent.
Sources
- 1. 3-Amino-2-fluorobenzoic acid CAS#: 914223-43-1 [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Amino-2-fluorobenzoic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. 3-Amino-2-fluorobenzoic acid [oakwoodchemical.com]
- 5. 3-AMINO-2-FLUOROBENZOIC ACID [xieshichem.com]
- 6. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synquestlabs.com [synquestlabs.com]
- 8. 3-Amino-2-fluorobenzoic acid | C7H6FNO2 | CID 23094343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. 3-Amino-2-fluorobenzoic acid | 914223-43-1 [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
